molecular formula C22H27N3O7S2 B2921502 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 919709-67-4

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2921502
CAS RN: 919709-67-4
M. Wt: 509.59
InChI Key: IYBSPCALFXLHMA-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H27N3O7S2 and its molecular weight is 509.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Aromatic polyamides containing s-triazine rings were synthesized, offering insights into the polymer science domain, where similar compounds might be explored for their physical and chemical properties (Sagar et al., 1997).
  • Novel bisamides compounds containing methoxy and benzothiazole were synthesized, showing anti-CMV activities and antitumor activity, highlighting their potential in biomedical applications (Zheng Yuguoa, 2012).

Molecular Interactions and Mechanisms

  • Studies on mimics of a hydrogen-bond dimer motif involving compounds with benzothiazole structures demonstrated the influence on the crystallization of certain pharmaceutical compounds, which can aid in the development of drugs with desired physical properties (Lawrence et al., 2010).

Antimicrobial and Antitumor Activity

  • Compounds with benzothiazole structures, including those similar to the queried compound, have been synthesized and evaluated for antimicrobial activity, showing promise in the development of new antimicrobial agents (Badne et al., 2011).

Material Science and Engineering Applications

  • Novel sulfonated thin-film composite nanofiltration membranes, incorporating aromatic diamine monomers similar to the queried compound, have been developed for the treatment of dye solutions, showcasing the utility of such compounds in environmental engineering (Liu et al., 2012).

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S2/c1-29-13-11-25(12-14-30-2)34(27,28)16-7-5-15(6-8-16)21(26)24-22-23-19-17(31-3)9-10-18(32-4)20(19)33-22/h5-10H,11-14H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBSPCALFXLHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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